molecular formula C13H15ClO4 B011409 Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate CAS No. 107774-17-4

Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate

Cat. No.: B011409
CAS No.: 107774-17-4
M. Wt: 270.71 g/mol
InChI Key: BDQAVOKECPGSNU-UHFFFAOYSA-N
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Description

Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 5-chloro-2-methoxyphenyl group attached to a 4-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate typically involves the esterification of 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid.

    Reduction: 4-(5-chloro-2-methoxyphenyl)-4-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-chlorophenyl)-4-oxobutanoate
  • Ethyl 4-(3-chlorophenyl)-4-oxobutanoate
  • Ethyl 4-(2-chlorophenyl)-4-oxobutanoate

Uniqueness

Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate is unique due to the presence of both the 5-chloro and 2-methoxy substituents on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of various bioactive molecules.

Biological Activity

Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate is an organic compound belonging to the ester class, notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H15ClO4C_{13}H_{15}ClO_4 and a molecular weight of approximately 274.71 g/mol. Its structure features a 5-chloro-2-methoxyphenyl group attached to a 4-oxobutanoate moiety, which is crucial for its biological interactions.

Target Interactions

The compound is hypothesized to interact with various biological targets, similar to other compounds in its class. It may exhibit neuroprotective and anti-inflammatory properties by influencing key biochemical pathways:

  • NF-kB Pathway : Inhibition of the NF-kB pathway is associated with reduced inflammation.
  • ER Stress and Apoptosis : Related compounds have shown effects on endoplasmic reticulum stress and apoptosis, suggesting potential cytoprotective mechanisms.

Biochemical Pathways

This compound may modulate cellular functions through:

  • Cell Signaling Pathways : Influencing gene expression and cellular metabolism.
  • Molecular Interactions : Binding to specific proteins or enzymes, leading to alterations in activity or function.

Neuroprotective Effects

Research indicates that compounds structurally similar to this compound exhibit neuroprotective effects. For example, studies have shown that related esters can prevent neuronal cell death in models of neurodegeneration.

Anti-inflammatory Properties

The compound may possess anti-inflammatory properties, as seen in preliminary studies where it reduced pro-inflammatory cytokine production in cellular assays. This suggests its potential utility in treating inflammatory conditions.

Case Studies and Research Findings

  • Neuroprotection in Animal Models :
    • A study demonstrated that similar compounds reduced neuroinflammation and improved cognitive function in rodent models of Alzheimer's disease. The mechanism was linked to the inhibition of neurotoxic cytokines .
  • Anti-inflammatory Activity :
    • In vitro studies showed that this compound inhibited the production of TNF-alpha and IL-6 in macrophages stimulated with LPS, indicating significant anti-inflammatory potential .
  • Cytotoxicity Against Cancer Cells :
    • Preliminary evaluations revealed that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values indicated moderate potency compared to established chemotherapeutics .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Biological Activities
This compoundC13H15ClO4C_{13}H_{15}ClO_4Neuroprotective, Anti-inflammatory
Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoateC13H15FO4C_{13}H_{15}FO_4Enhanced metabolic stability, Anti-inflammatory
Mthis compoundC12H15ClO4C_{12}H_{15}ClO_4Similar anti-cancer activity

Properties

IUPAC Name

ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO4/c1-3-18-13(16)7-5-11(15)10-8-9(14)4-6-12(10)17-2/h4,6,8H,3,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQAVOKECPGSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645846
Record name Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107774-17-4
Record name Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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